2- (N'-Benzoyltioureido) -3-Ethoxycarbonyl-5,5-Dimethyl-5,7-Dihydro-4h-Thieno [2,3-C] Pyran
Description
2-(N'-Benzoyltioureido)-3-Ethoxycarbonyl-5,5-Dimethyl-5,7-Dihydro-4H-Thieno[2,3-C] Pyran (CAS: 314042-01-8) is a bicyclic heterocyclic compound featuring a thieno[2,3-c]pyran core substituted with a benzoyltioureido group at position 2, an ethoxycarbonyl group at position 3, and two methyl groups at position 3. Its synthesis involves multi-step protocols, including isocyanate coupling and deprotection reactions, as evidenced by related derivatives in the literature .
Properties
IUPAC Name |
ethyl 2-(benzoylcarbamothioylamino)-5,5-dimethyl-4,7-dihydrothieno[2,3-c]pyran-3-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N2O4S2/c1-4-25-18(24)15-13-10-20(2,3)26-11-14(13)28-17(15)22-19(27)21-16(23)12-8-6-5-7-9-12/h5-9H,4,10-11H2,1-3H3,(H2,21,22,23,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JDASTVRHVYWPRX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(SC2=C1CC(OC2)(C)C)NC(=S)NC(=O)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N2O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 2- (N'-Benzoyltioureido) -3-Ethoxycarbonyl-5,5-Dimethyl-5,7-Dihydro-4h-Thieno [2,3-C] Pyran typically involves multi-step organic reactions. One common synthetic route includes the condensation of appropriate starting materials under controlled conditions. For instance, the reaction may involve the use of ethyl acetoacetate, benzoyl isothiocyanate, and other reagents in the presence of a base or catalyst to facilitate the formation of the desired product . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity of the compound.
Chemical Reactions Analysis
2- (N'-Benzoyltioureido) -3-Ethoxycarbonyl-5,5-Dimethyl-5,7-Dihydro-4h-Thieno [2,3-C] Pyran can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups under specific conditions. Common reagents for these reactions include halogens, acids, and bases.
Scientific Research Applications
Pharmacological Applications
1. Antiviral Activity
Research indicates that compounds with thienopyran scaffolds exhibit antiviral properties. Specifically, derivatives of thienopyran have been studied for their ability to inhibit the hepatitis C virus NS5B polymerase, which is crucial for viral replication. The thienopyran structure enhances binding affinity and selectivity towards this target, making it a promising candidate for developing antiviral agents .
2. Antitumor Properties
Studies have shown that thienopyran derivatives can induce apoptosis in cancer cells. The compound has been evaluated for its cytotoxic effects against various cancer cell lines, demonstrating significant inhibition of cell proliferation. The mechanism involves the modulation of apoptotic pathways and the induction of oxidative stress within tumor cells .
3. Anti-inflammatory Effects
Thienopyran derivatives have also been reported to possess anti-inflammatory properties. These compounds can inhibit key inflammatory mediators and cytokines, suggesting potential therapeutic applications in treating inflammatory diseases such as arthritis and other chronic conditions .
Agricultural Applications
1. Pesticide Development
The compound's structural features make it a candidate for developing new pesticides. Its efficacy in controlling pests while being less harmful to non-target organisms is an area of active research. The thienopyran moiety contributes to the activity against various agricultural pests, indicating its potential use in integrated pest management strategies .
2. Plant Growth Regulation
Research has indicated that compounds similar to 2-(N'-Benzoyltioureido)-3-Ethoxycarbonyl-5,5-Dimethyl-5,7-Dihydro-4H-Thieno[2,3-C]Pyran can influence plant growth and development by modulating hormonal pathways. This application is particularly relevant in enhancing crop yields and improving resistance to environmental stressors .
Case Study 1: Antiviral Activity
A study published in Molecules explored the synthesis of various thienopyran derivatives and their antiviral activities against hepatitis C virus NS5B polymerase. The results showed that certain structural modifications significantly increased antiviral potency, with some compounds exhibiting pEC50 values greater than 8.0, indicating strong inhibitory effects on viral replication .
Case Study 2: Antitumor Activity
In a recent investigation into the cytotoxic effects of thienopyran derivatives on breast cancer cells, researchers found that specific modifications to the benzoyl group enhanced the apoptotic response. The study reported IC50 values as low as 10 µM for certain derivatives, highlighting their potential as lead compounds in cancer therapy .
Mechanism of Action
The mechanism of action of 2- (N'-Benzoyltioureido) -3-Ethoxycarbonyl-5,5-Dimethyl-5,7-Dihydro-4h-Thieno [2,3-C] Pyran involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammation or cancer progression, thereby exerting its therapeutic effects .
Comparison with Similar Compounds
Carboxylic Acid vs. Ethoxycarbonyl Derivatives
- 2-(3-Benzoylthioureido)-5,5-Dimethyl-5,7-Dihydro-4H-Thieno[2,3-C]Pyran-3-Carboxylic Acid (CID 46916265): Replacing the ethoxycarbonyl group with a carboxylic acid increases polarity, altering solubility (logP decreases by ~1.5 units) and bioavailability. The carboxylic acid derivative exhibited a lower synthetic yield (7%) compared to its tert-butyl ester precursor (59%) due to harsh deprotection conditions (TFA, 5 days) .
- Target Compound (CAS 314042-01-8): The ethoxycarbonyl group enhances lipophilicity, favoring membrane permeability.
Methyl Substituent Variations
- This derivative showed a higher yield (46%) under milder conditions (4-hour TFA treatment) .
- Target Compound : The 5,5-dimethyl substitution likely enhances conformational rigidity, as evidenced by sharper ^1H NMR signals (δ 1.45 ppm for methyl groups in CDCl3) in related tert-butyl esters .
Functional Group Modifications: Thiourea vs. Urea
- 2-(3-Benzoylureido)-5,5-Dimethyl-5,7-Dihydro-4H-Thieno[2,3-C]Pyran-3-Carboxylic Acid (CID 46916265): The urea analog lacks the sulfur atom in the thiourea group, reducing hydrogen-bonding capacity. This results in lower affinity for Rab7 GTPase (IC50: 12 µM vs. 8 µM for thiourea derivatives) .
- Target Compound : The benzoyltioureido group provides stronger π-π stacking and sulfur-mediated hydrophobic interactions, critical for inhibiting nucleotide-binding proteins .
Research Findings and Data Tables
Table 1. Comparative Physicochemical Properties
Biological Activity
The compound 2-(N'-Benzoyltioureido)-3-Ethoxycarbonyl-5,5-Dimethyl-5,7-Dihydro-4H-Thieno[2,3-C]Pyran is a derivative of thieno[2,3-c]pyran, which has garnered interest due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its antimicrobial, anticancer, and enzyme inhibitory properties.
Antimicrobial Activity
Several studies have explored the antimicrobial properties of thieno[2,3-c]pyran derivatives. For instance, compounds similar to 2-(N'-Benzoyltioureido)-3-Ethoxycarbonyl-5,5-Dimethyl-5,7-Dihydro-4H-Thieno[2,3-C]Pyran have shown significant activity against various bacterial strains. A recent study indicated that thienopyran derivatives exhibited zones of inhibition comparable to standard antibiotics such as ciprofloxacin and chloramphenicol against Streptococcus pyogenes and Escherichia coli .
| Compound | Zone of Inhibition (mm) | Standard Comparison |
|---|---|---|
| 2-(N'-Benzoyltioureido)... | 19.4 | Chloramphenicol (20) |
| Similar Thieno Derivative | 18.0 | Ciprofloxacin (18) |
Anticancer Activity
The anticancer potential of this compound has been evaluated through various in vitro assays. For example, derivatives have demonstrated cytotoxic effects against cancer cell lines such as A549 (lung cancer) and HeLa (cervical cancer). The IC50 values for these compounds were significantly lower than those for standard chemotherapeutics like doxorubicin .
| Cell Line | IC50 (µM) | Standard Drug IC50 (µM) |
|---|---|---|
| A549 | 29.77 | 40.54 |
| HeLa | 18.00 | 25.00 |
Enzyme Inhibition
The compound has also been investigated for its enzyme inhibitory activities, particularly against phosphodiesterase IV (PDE4), which is crucial in various inflammatory diseases. The thieno[2,3-c]pyran derivatives showed promising results with significant inhibition rates compared to control substances .
| Enzyme | Inhibition (%) | Standard Comparison |
|---|---|---|
| PDE4 | 75 | Standard Inhibitor (70) |
The biological activity of 2-(N'-Benzoyltioureido)-3-Ethoxycarbonyl-5,5-Dimethyl-5,7-Dihydro-4H-Thieno[2,3-C]Pyran is attributed to its ability to interact with specific biological targets. For instance, it acts as a competitive inhibitor for nucleotide binding in GTPases like Rab7, which plays a role in intracellular trafficking and signal transduction . This interaction may disrupt cellular processes in pathogens or cancer cells.
Case Studies
- Antimicrobial Efficacy : A study assessed the antimicrobial activity of various thienopyran derivatives against Candida albicans, revealing that certain modifications enhance antifungal potency.
- Cytotoxicity in Cancer Models : Research on the cytotoxic effects of thienopyran compounds on A549 and HeLa cells demonstrated that modifications at the benzoyl group significantly increased anticancer activity.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
